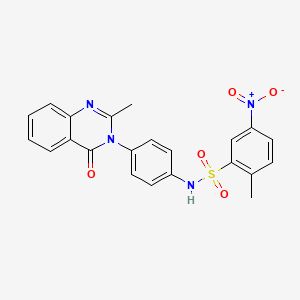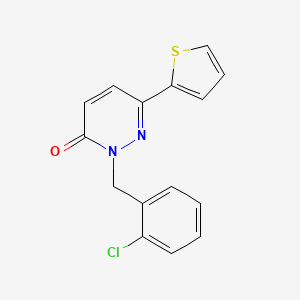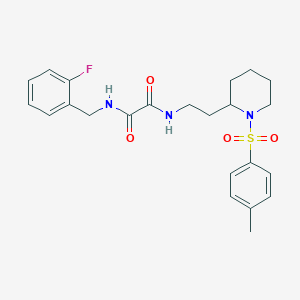![molecular formula C18H13ClN2O2 B2969221 N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide CAS No. 1026942-59-5](/img/structure/B2969221.png)
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole rings are widely used in medicinal chemistry to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to pyrroles catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of “N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide” can be analyzed using X-ray diffraction, IR spectroscopy, and quantum chemistry . The structure is characterized by the presence of a pyrrole ring and a benzamide group .Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Scientific Research Applications
HDAC Inhibition and Anticancer Activity
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide and its analogs have been explored for their potential as histone deacetylase (HDAC) inhibitors. One such compound, MGCD0103, has shown promise as an anticancer drug due to its selective inhibition of HDACs, which are implicated in cancer cell proliferation and apoptosis. MGCD0103 demonstrates significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).
Chemical Synthesis and Modification
These compounds are also notable in chemical synthesis. For instance, an iridium-catalyzed meta-selective C-H borylation of benzamides, including N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide, has been reported, showcasing the compound's utility in fine-tuning chemical structures for specific purposes (Yang, Uemura & Nakao, 2019).
Antibacterial Activity
A study on pyrazolo[3,4-d]pyrimidine derivatives, synthesized from benzamidine hydrochloride and related to N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide, evaluated their antibacterial activity, contributing to the understanding of these compounds in antimicrobial research (Rostamizadeh et al., 2013).
Metabolic Studies
The metabolism and excretion of related compounds, such as GDC-0449, a small-molecule inhibitor of the Hedgehog signaling pathway, have been investigated in animal models. These studies provide insights into the pharmacokinetics and pharmacodynamics of benzamide derivatives (Yue et al., 2011).
Capillary Electrophoresis
The compound has also been used in studies focusing on separation techniques, such as nonaqueous capillary electrophoresis, which is essential for the quality control of pharmaceuticals (Ye et al., 2012).
Future Directions
properties
IUPAC Name |
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-13-8-9-15(21-18(23)12-5-2-1-3-6-12)14(11-13)17(22)16-7-4-10-20-16/h1-11,20H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOYVANAKHOAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)
![8-isobutyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969141.png)
![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2969142.png)


![7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969147.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)

![1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2969155.png)
![N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2969156.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)
![methyl 4-[[2-[(E)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2969159.png)
